3,3-Dimethylbutane-1-sulfonyl fluoride

Vue d'ensemble

Description

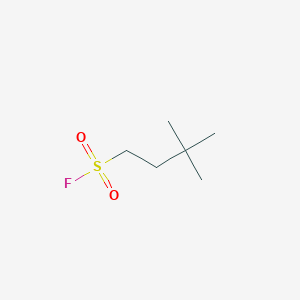

3,3-Dimethylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a 3,3-dimethylbutane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that converts sulfonates or sulfonic acids directly into sulfonyl fluorides using a cascade process . This method is advantageous due to its high efficiency and compatibility with various substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This reaction can be carried out in the presence of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile, leading to the formation of the desired sulfonyl fluoride . The use of such catalysts enhances the reaction efficiency and selectivity, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base.

Hydrolysis: This reaction can be carried out in aqueous media, often under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonyl fluoride group.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

Hydrolysis: The primary product is the corresponding sulfonic acid.

Reduction: The products vary based on the reducing agent and conditions but may include sulfonyl hydrides or other reduced forms.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

DBSF and related sulfonyl fluorides are recognized for their potential as enzyme inhibitors. They selectively modify nucleophilic amino acid residues in proteins, which is crucial for the study of enzyme mechanisms and the development of therapeutics. For instance, sulfonyl fluorides have been utilized to inhibit fatty acid amide hydrolase (FAAH), an enzyme linked to various neurological disorders. The irreversible binding of DBSF to the active site of FAAH can help in developing treatments for conditions such as anxiety and pain management .

1.2 Drug Development

The unique reactivity of sulfonyl fluorides makes them valuable in drug design. DBSF can be used to synthesize sulfonamide-based drugs through SuFEx (sulfur(VI) fluoride exchange) chemistry. This method allows for the rapid assembly of complex molecular structures that can target specific biological pathways . The ability to create diverse libraries of compounds using DBSF facilitates high-throughput screening for potential drug candidates.

Chemical Biology Applications

2.1 Protein Labeling

DBSF serves as a labeling agent in chemical biology, allowing researchers to tag proteins for visualization and study. The sulfonyl fluoride moiety reacts with nucleophilic residues in proteins, enabling the development of probes that can track protein interactions and dynamics in living cells . This application is particularly useful in understanding cellular processes and disease mechanisms.

2.2 Fragment-Based Drug Discovery

In fragment-based drug discovery, DBSF can be employed to create small fragment libraries that can bind to target proteins. The reactivity of sulfonyl fluorides allows for the identification of weak binding fragments that may lead to the development of potent inhibitors . This approach streamlines the drug discovery process by focusing on smaller, more manageable compounds.

Synthetic Methodologies

3.1 Organic Synthesis

DBSF is utilized in organic synthesis as a versatile reagent for introducing sulfonyl groups into organic molecules. Its ability to selectively react with various nucleophiles enables chemists to construct complex architectures efficiently . This application is particularly relevant in synthesizing fine chemicals and pharmaceuticals.

3.2 Catalytic Transformations

Recent advancements have highlighted the role of DBSF in catalytic transformations within sulfur(VI) fluoride chemistry. Researchers have developed methods using DBSF as a catalyst or reagent in reactions involving aryl bromides and iodides, leading to the formation of sulfonyl fluorides under mild conditions . Such methodologies enhance the efficiency and selectivity of chemical reactions.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3,3-dimethylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecule. In biological systems, this reactivity can be exploited to inhibit enzymes by covalently modifying active site residues, thereby blocking their catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with a single carbon chain.

Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with different reactivity and applications.

2-Nitrobenzenesulfonyl Fluoride: A nitro-substituted sulfonyl fluoride with enhanced electrophilicity.

Uniqueness

3,3-Dimethylbutane-1-sulfonyl fluoride is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications. Additionally, its stability and reactivity balance make it suitable for use in various research fields .

Activité Biologique

3,3-Dimethylbutane-1-sulfonyl fluoride (CAS No. 372-61-2) is an organic compound characterized by a sulfonyl fluoride functional group, which imparts significant reactivity in various biological contexts. This article explores the compound's biological activity, mechanisms of action, and its applications in medicinal chemistry.

Molecular Formula: CHOS

Molecular Weight: 182.26 g/mol

Structure: The compound features a bulky dimethyl group at the 3 and 3' positions of a butane chain, contributing to its unique steric properties.

This compound acts primarily as a covalent inhibitor of various enzymes by modifying active site residues. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to react with nucleophilic amino acids in proteins, particularly serine and cysteine residues. This property makes it a valuable tool in drug discovery, especially in targeting serine proteases and other enzyme classes.

Key Mechanisms:

- Covalent Modification: The sulfonyl fluoride moiety can irreversibly bind to nucleophilic sites on proteins, leading to enzyme inhibition.

- Selectivity and Potency: The steric hindrance from the dimethyl groups may enhance selectivity against specific biological targets compared to less hindered analogs.

Biological Activity

Research indicates that this compound exhibits notable biological activity due to its ability to covalently modify proteins. This has been demonstrated through various studies:

- Enzyme Inhibition: It has been shown to inhibit serine proteases effectively by modifying serine residues at the active site, leading to irreversible inhibition.

- Cellular Studies: In vitro studies have confirmed its ability to penetrate cell membranes and interact with intracellular proteins, which is critical for evaluating its therapeutic potential.

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound could inhibit the activity of several serine proteases in vitro. The compound was tested against trypsin and chymotrypsin, showing IC values in the low micromolar range. The irreversible nature of the inhibition was confirmed through kinetic assays.

| Enzyme | IC (µM) | Mechanism of Action |

|---|---|---|

| Trypsin | 2.5 | Covalent modification of serine residue |

| Chymotrypsin | 4.0 | Covalent modification of serine residue |

Case Study 2: Cellular Target Engagement

In another study involving HEK293T cells, this compound was used to assess target engagement through chemoproteomic profiling. The results indicated that the compound modified multiple proteins involved in cell signaling pathways, suggesting its potential role as a therapeutic agent.

Stability and Reactivity

The stability of this compound in aqueous environments has been evaluated. Studies indicate that while it exhibits reactivity with nucleophiles such as lysine and tyrosine residues, it also shows some stability under physiological conditions, which is crucial for its application as a pharmacological agent.

Propriétés

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOHYZQXJMQYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276005 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-61-2 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.